A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-iodoquinoline
A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-iodoquinoline
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activities. Among these, 4-hydroxy-7-iodoquinoline stands as a molecule of interest, potentially serving as a key intermediate in the synthesis of targeted therapeutics. Its journey from a synthetic concept to a well-characterized building block hinges on the rigorous application of spectroscopic techniques.
This guide is crafted not as a mere repository of data but as a practical, in-depth resource for the discerning scientist. It is born from the reality that while the synthesis of novel compounds is often achievable, their detailed spectroscopic data is not always readily available in the public domain. Herein, we address this gap by providing a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxy-7-iodoquinoline. Our approach is twofold: first, we present the established, experimentally-derived spectroscopic data for the parent molecule, 4-hydroxyquinoline. Second, we leverage our expertise to provide a detailed, predictive analysis of how the introduction of an iodine atom at the 7-position will modulate these spectra. This predictive framework is grounded in the fundamental principles of spectroscopy and substituent effects, offering a robust guide for researchers working with this and related halogenated quinoline derivatives.
The protocols and interpretations that follow are designed to be self-validating, encouraging a deep understanding of not just the "what" but the "why" behind the data. It is our hope that this guide will empower researchers to confidently synthesize, purify, and characterize 4-hydroxy-7-iodoquinoline, accelerating the pace of innovation in their respective fields.
I. Molecular Structure and Key Spectroscopic Features
4-Hydroxy-7-iodoquinoline is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an iodine atom at the 7-position. The presence of these functional groups, along with the aromatic quinoline core, gives rise to a unique spectroscopic fingerprint. It is important to note the tautomeric nature of 4-hydroxyquinolines, which can exist in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. In solution and the solid state, the keto form is often predominant. For the purpose of this guide, we will consider the implications of this tautomerism on the spectroscopic data.
Caption: Molecular structure of 4-hydroxy-7-iodoquinoline (keto tautomer shown).
II. Synthesis and Purification of 4-Hydroxy-7-iodoquinoline
A plausible synthetic route to 4-hydroxy-7-iodoquinoline involves the Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines.
Caption: Synthetic workflow for 4-hydroxy-7-iodoquinoline.
Experimental Protocol: Synthesis
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Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-iodoaniline with 1.5 equivalents of diethyl malonate. Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
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Cyclization: After the initial condensation, slowly raise the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization. The reaction mixture will become viscous.
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Work-up: Allow the reaction mixture to cool to approximately 100 °C and then pour it into a vigorously stirred solution of 10% aqueous sodium hydroxide.
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Purification: Heat the aqueous solution to boiling and filter to remove any insoluble impurities. Acidify the filtrate with acetic acid to precipitate the crude 4-hydroxy-7-iodoquinoline. The solid can be collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to yield the pure product.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.
Reference Data: ¹H NMR of 4-Hydroxyquinoline (in DMSO-d₆) [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.97 | d | ~7.4 |
| H-3 | ~6.12 | d | ~7.4 |
| H-5 | ~8.17 | d | ~8.2 |
| H-6 | ~7.36 | t | ~7.6 |
| H-7 | ~7.68 | t | ~7.7 |
| H-8 | ~7.61 | d | ~8.1 |
| N-H | ~11.91 | br s | - |
| O-H | - | - | Tautomeric with N-H |
Predicted ¹H NMR Spectrum of 4-Hydroxy-7-iodoquinoline (in DMSO-d₆)
The introduction of the iodine atom at the 7-position will primarily influence the chemical shifts and coupling patterns of the protons on the carbocyclic ring (H-5, H-6, and H-8).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~7.9-8.0 | d | ~7.4 | Minimal change expected as it is distant from the substituent. |
| H-3 | ~6.1-6.2 | d | ~7.4 | Minimal change expected. |
| H-5 | ~8.2-8.3 | d | ~8.5 | The iodine at the para position (relative to H-5) will have a minor deshielding effect. |
| H-6 | ~7.8-7.9 | dd | J_ortho ≈ 8.5, J_meta ≈ 1.5 | The proton at C-6 is now ortho to the iodine, which will cause a significant downfield shift due to the anisotropic effect of iodine. It will be split by H-5 (ortho) and H-8 (meta). |
| H-8 | ~7.9-8.0 | d | J_meta ≈ 1.5 | The proton at C-8 is now meta to the iodine, and will experience a smaller downfield shift. It will be split by H-6 (meta). |
| N-H | ~11.9-12.0 | br s | - | Minimal change expected. |
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Reference Data: ¹³C NMR of 4-Hydroxyquinoline (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~140.0 |
| C-3 | ~110.0 |
| C-4 | ~177.0 |
| C-4a | ~125.0 |
| C-5 | ~124.0 |
| C-6 | ~123.0 |
| C-7 | ~132.0 |
| C-8 | ~118.0 |
| C-8a | ~140.0 |
Predicted ¹³C NMR Spectrum of 4-Hydroxy-7-iodoquinoline (in DMSO-d₆)
The iodine atom will have a significant impact on the chemical shifts of the carbons in the carbocyclic ring, most notably the carbon to which it is attached (C-7).
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~140.0 | Minimal change expected. |
| C-3 | ~110.0 | Minimal change expected. |
| C-4 | ~177.0 | Minimal change expected. |
| C-4a | ~125.0 | Minimal change expected. |
| C-5 | ~126.0 | Minor deshielding effect from the iodine at the meta position. |
| C-6 | ~130.0 | Deshielding effect from the iodine at the ortho position. |
| C-7 | ~95.0 | Significant upfield shift due to the "heavy atom effect" of iodine directly attached to this carbon. |
| C-8 | ~120.0 | Minor deshielding effect from the iodine at the meta position. |
| C-8a | ~141.0 | Minor deshielding effect. |
IV. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Reference Data: Key IR Absorptions for 4-Hydroxyquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | N-H and O-H stretching (due to tautomerism and hydrogen bonding) |
| ~1640 | Strong | C=O stretching (keto form) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |
| ~1200-1000 | Medium | C-O stretching |
| ~800-700 | Strong | C-H out-of-plane bending |
Predicted Key IR Absorptions for 4-Hydroxy-7-iodoquinoline
The overall IR spectrum of 4-hydroxy-7-iodoquinoline is expected to be similar to that of 4-hydroxyquinoline, with some key differences.
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale for Prediction |
| 3400-2500 | Broad | N-H and O-H stretching | The presence of the tautomeric equilibrium and hydrogen bonding will remain. |
| ~1640 | Strong | C=O stretching | The carbonyl stretch of the keto form will still be a prominent feature. |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching | These characteristic aromatic stretches will be present. |
| ~1200-1000 | Medium | C-O stretching | The C-O stretch will be observable. |
| ~850-800 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring is altered, which will change the pattern of the C-H out-of-plane bending vibrations. A strong band in this region is often indicative of a 1,2,4-trisubstituted benzene ring. |
| Below 600 | Medium | C-I stretching | The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹. |
V. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Reference Data: Mass Spectrum of 4-Hydroxyquinoline [1]
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Molecular Ion (M⁺): m/z 145
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Key Fragments: m/z 117 ([M-CO]⁺), m/z 90, m/z 63
Predicted Mass Spectrum of 4-Hydroxy-7-iodoquinoline
Caption: Predicted mass fragmentation pathway for 4-hydroxy-7-iodoquinoline.
The molecular weight of 4-hydroxy-7-iodoquinoline is 271.04 g/mol .
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Molecular Ion (M⁺): A prominent peak is expected at m/z 271 , corresponding to the molecular ion. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak.
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Key Fragmentation Patterns:
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Loss of CO: A fragment at m/z 243 resulting from the loss of a carbon monoxide molecule from the quinolone ring is anticipated, similar to the fragmentation of 4-hydroxyquinoline.
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Loss of Iodine: A fragment at m/z 144 corresponding to the loss of the iodine radical is highly probable.
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Loss of HCN: Subsequent fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN) from the [M-CO]⁺ fragment, could lead to a peak at m/z 216 .
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VI. Conclusion and Best Practices
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-hydroxy-7-iodoquinoline. By grounding our predictions in the solid experimental data of the parent 4-hydroxyquinoline molecule and established principles of chemical spectroscopy, we offer a reliable roadmap for researchers.
Best Practices for Experimental Validation:
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Purity is Paramount: Ensure the synthesized 4-hydroxy-7-iodoquinoline is of high purity before spectroscopic analysis to avoid misleading data from impurities. Recrystallization and chromatographic techniques are recommended.
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Multi-technique Approach: The synergistic use of NMR, IR, and MS is crucial for unambiguous structure confirmation.
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2D NMR Spectroscopy: For definitive assignment of proton and carbon signals, especially in complex aromatic systems, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtaining a high-resolution mass spectrum is essential.
By following the synthetic protocols and utilizing the predictive spectroscopic data within this guide, researchers will be well-equipped to confidently work with 4-hydroxy-7-iodoquinoline and advance their scientific endeavors.
VII. References
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PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
